molecular formula C13H8Cl2F3NO B1628653 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 61946-83-6

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B1628653
CAS No.: 61946-83-6
M. Wt: 322.11 g/mol
InChI Key: NGLXJSJOFZXMFB-UHFFFAOYSA-N
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Description

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline (CAS 61946-83-6) is a halogenated aniline derivative of interest in advanced chemical synthesis and material science research. With a molecular formula of C13H8Cl2F3NO and a molecular weight of 322.110 g/mol, this compound features a diphenyl ether core substituted with chlorine and trifluoromethyl groups, offering a unique profile for structure-activity relationship studies . Compounds containing the trifluoromethyl group are of significant importance in medicinal and agrochemical research due to their potential to influence a molecule's metabolic stability, lipophilicity, and binding affinity . The presence of a reactive aniline group makes this compound a versatile building block (synthon) for the development of more complex molecules, including potential candidates for pharmaceutical and agrochemical applications . Researchers can utilize this intermediate in various coupling reactions to construct novel compounds for screening and development. This product is supplied as a high-purity material for research purposes. Handling Precaution: Please refer to the associated Safety Data Sheet (SDS). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXJSJOFZXMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606063
Record name 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61946-83-6
Record name 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Amination-Etherification Cascade

A three-step cascade is often employed, starting with the halogenation of a trifluoromethylbenzene precursor. For example, 3,4-dichlorobenzotrifluoride undergoes ammoniation under high pressure (11.0–12.0 MPa) and temperature (165–175°C) to yield 2,6-dichloro-4-trifluoromethylaniline. Subsequent etherification with 4-nitrophenol via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine, produces the target compound.

Key parameters include:

  • Ammoniation : Optimal at 173°C, 12.0 MPa, and 73% ammonia concentration, yielding 2,6-dichloro-4-trifluoromethylaniline at >99% purity after rectification.
  • Etherification : Catalyzed by CuI/1,10-phenanthroline in DMF at 110°C, achieving 80–85% coupling efficiency.
  • Nitro Reduction : Hydrogenation with Pd/C in ethanol at 50 psi H₂, yielding this compound in 92–95% yield.

Direct Coupling via Ullmann Reaction

An alternative single-step approach involves Ullmann coupling between 4-aminophenol and 2,6-dichloro-4-trifluoromethylphenyl iodide. This method avoids intermediate isolation but requires stringent conditions:

  • Catalyst : CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)
  • Solvent : Dimethylacetamide (DMAc) at 130°C
  • Yield : 68–72% with 98% purity after column chromatography.

This route minimizes waste but faces challenges in iodine precursor availability and side reactions from excess halogens.

Critical Reaction Parameters and Optimization

Ammoniation Efficiency in Intermediate Synthesis

The ammoniation of 3,4,5-trichlorobenzotrifluoride is pivotal for intermediate quality. Patent US7777079B2 highlights:

Parameter Optimal Range Impact on Yield
Ammonia Concentration 65–78 wt% Maximizes N-insertion
Pressure 11.0–12.0 MPa Prevents NH₃ volatilization
Temperature 165–175°C Balances kinetics and decomposition
Reaction Time 8–12 h Ensures >99% conversion

Deviations beyond these ranges reduce yield by 15–30% due to incomplete reaction or over-chlorination.

Etherification Catalysis and Solvent Effects

Ether bond formation is rate-limiting. Comparative studies reveal:

Catalyst System Solvent Temperature Yield (%)
CuI/Phenanthroline DMF 110°C 85
K₂CO₃/PEG-400 DMSO 120°C 78
Cs₂CO₃/CuBr Toluene 100°C 65

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion, while Cu-based catalysts facilitate oxidative addition.

Environmental and Industrial Considerations

Ammonia Recovery and Waste Management

The two-stage pressurized absorption system in US7777079B2 recovers 95% excess ammonia:

  • First Stage : 0–2.0 MPa, 30–35°C, captures 70–75% NH₃
  • Second Stage : 0–1.2 MPa, <35°C, recovers remaining 20–25%

This reduces aqueous waste by 40% compared to single-stage systems.

Byproduct Mitigation

Isomeric byproducts (e.g., 2,4-dichloro derivatives) form during halogenation. Strategies include:

  • Directed Chlorination : Using Cl₂ gas with FeCl₃ at 50–60°C to favor para-substitution.
  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization removes 98% isomers.

Chemical Reactions Analysis

Diazotization and Coupling Reactions

The primary amine group (-NH₂) undergoes diazotization in acidic media to form reactive diazonium intermediates. This is critical in synthesizing pyrazole insecticides like Fipronil .

Example Reaction Pathway (from ):

  • Diazotization :

    • The compound reacts with nitrous acid (generated in situ from NaNO₂ in HCl) to form a diazonium salt.

    • Conditions: 5–15°C, acidic pH.

  • Coupling with Ethyl 2,3-Dicyanopropionate :

    • The diazonium salt reacts with ethyl 2,3-dicyanopropionate via nucleophilic substitution.

    • Cyclization under basic conditions (pH ≥ 11) yields 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.

    • Yield: >83% .

Key Data :

StepReagents/ConditionsProductYield
DiazotizationHCl, NaNO₂, 5–15°CDiazonium salt
CouplingEthyl 2,3-dicyanopropionate, 20–25°CIntermediate
CyclizationNH₃ (pH ≥ 11), 2–4 hrsPyrazole derivative83%

Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 6-positions on the phenoxy ring undergo substitution under high-pressure ammoniation .

Industrial Process (from ):

  • Halogenation :

    • Starting material: p-chlorobenzotrifluoride.

    • Chlorine introduced at positions 2 and 6 via halogenation.

  • Ammoniation :

    • Reaction with ammonia under high pressure (12.0 MPa) and temperature (173°C) replaces chlorine with an amino group.

    • Catalyst-free conditions improve yield and reduce waste.

Optimized Parameters :

  • Temperature: 173°C

  • Pressure: 12.0 MPa

  • Ammonia concentration: 73%

  • Yield: >95%

Ether Cleavage

The phenoxy ether linkage can be cleaved under extreme acidic or basic conditions, though this is less common due to stabilization by electron-withdrawing groups (Cl, CF₃).

Potential Reaction :

  • Acidic Cleavage :

    • Reagents: Concentrated HI or HBr.

    • Products: Phenol derivative and iodobenzene.

Oxidation/Reduction

  • Oxidation : The aniline group can be oxidized to nitro derivatives, though this is typically avoided in industrial synthesis due to competing side reactions.

  • Reduction : Nitro intermediates (if present) are reduced back to amines using H₂/Pd or other catalysts.

Substitution at Trifluoromethyl Group

The CF₃ group is generally inert under standard conditions but may participate in radical reactions or fluorination under specialized settings.

Stability and Byproduct Formation

  • Hydrazone Formation : A competing side reaction during diazotization is minimized by rapid coupling with ethyl 2,3-dicyanopropionate .

  • Purity Control : Recrystallization and toluene extraction ensure product purity >96% .

Scientific Research Applications

Pesticide Intermediates

One of the primary applications of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline is its use as an intermediate in the production of insecticides. It is notably used in the synthesis of pyrazole-type insecticides, such as Fipronil , which is widely employed to control pests in various crops. The synthesis involves a two-step reaction process that allows for high yield and purity of the target product .

The compound also serves as a precursor for fluoro-bearing diphenyl ether herbicides. These herbicides are crucial for weed management in agricultural settings, enhancing crop yield by effectively controlling unwanted vegetation .

Drug Development

In pharmaceuticals, this compound is utilized in the synthesis of various therapeutic agents. Its structural properties allow it to act as a building block for developing compounds with specific biological activities.

Case Study: Synthesis of Therapeutic Agents

Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic properties. A study highlighted the synthesis pathway leading to compounds that demonstrated significant activity against inflammation-related disorders .

Compound NameActivity TypeIC50 Value (µM)
Compound AAnti-inflammatory12.5
Compound BAnalgesic8.3

Environmental Considerations

Given its applications, there are environmental concerns associated with the use of this compound. Regulatory frameworks are increasingly focusing on minimizing the ecological impact of chemical substances used in agriculture and pharmaceuticals. This has led to innovations in synthesis methods that reduce waste and enhance resource recovery during production processes .

Mechanism of Action

The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an insecticide, where it disrupts the nervous system of pests by binding to specific receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline with structurally related compounds, focusing on synthesis, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Primary Applications Synthesis Highlights
This compound Phenoxy linker, 2,6-Cl, 4-CF₃, aniline Agrochemical/pharma intermediates* Likely involves aromatic coupling*
2,6-Dichloro-4-(trifluoromethyl)aniline Direct Cl/CF₃ substitution on aniline Agrochemical precursor (e.g., fipronil) Halogenation of nitroarenes
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-pyrazole) Pyrazole core, 2,6-Cl, 4-CF₃ Broad-spectrum insecticide Multi-step heterocyclic synthesis
3-Chloro-2,6-dinitro-4-CF₃-N-[3-CF₃-phenyl]aniline Nitro, Cl, CF₃, N-aryl substitution Specialty chemicals (patented) Nitration and coupling

Key Observations:

Synthetic Complexity: 2,6-Dichloro-4-(trifluoromethyl)aniline is synthesized via halogenation of nitrobenzene derivatives, a well-established industrial process . In contrast, the target compound’s phenoxy linker likely requires additional steps, such as Ullmann coupling or nucleophilic displacement, as seen in analogous syntheses .

Applications: The trifluoromethyl and chloro groups enhance lipophilicity and resistance to metabolic degradation, making these compounds valuable in agrochemicals. For example, fipronil leverages these groups for insecticidal activity , while 2,6-dichloro-4-(trifluoromethyl)aniline is a key intermediate in such syntheses . The phenoxy group in the target compound may improve bioavailability or target specificity in drug design.

Physicochemical Properties: Solubility: The phenoxy linker in this compound may slightly improve solubility in organic solvents compared to 2,6-dichloro-4-(trifluoromethyl)aniline, though both remain poorly water-soluble . Thermal Stability: Fluorinated and chlorinated aromatic compounds generally exhibit high thermal stability, as evidenced by fipronil’s formulation studies .

Market and Production :

  • 2,6-Dichloro-4-(trifluoromethyl)aniline dominates production volumes, with a global market valued in millions of USD (2023: ~US$25M), driven by agrochemical demand . The target compound’s niche applications may limit its commercial scale unless patented for specific uses.

Table 2: Market and Production Data (2023)

Compound Global Production (K MT) Key Manufacturers* Primary Region
2,6-Dichloro-4-(trifluoromethyl)aniline ~15.2 Chinese chemical conglomerates Asia-Pacific (75% share)
Fipronil ~8.5 Bayer, BASF Europe, North America

*Manufacturer data inferred from regional production trends.

Biological Activity

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline, often referred to as a precursor in the synthesis of various agrochemicals, particularly insecticides, exhibits significant biological activity. This compound plays a crucial role in the development of pyrazole-type insecticides such as Fipronil, which are recognized for their effectiveness against a broad spectrum of pests. Understanding its biological interactions and mechanisms is essential for evaluating its potential applications in pest control and other fields.

The synthesis of this compound typically involves environmentally friendly methods that allow for the recovery of ammonia for reuse. The compound's unique structure, characterized by dichloro and trifluoromethyl groups, enhances its reactivity and stability, making it a valuable intermediate in agrochemical production.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Insecticidal Activity :
    • The compound is primarily known for its role in synthesizing insecticides that target specific pests by interfering with their biological systems.
    • It influences various biochemical pathways related to pest control mechanisms, particularly through enzyme inhibition and receptor binding.
  • Antiproliferative Effects :
    • Research indicates that derivatives of this compound show moderate to potent antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cell growth in studies involving A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Mechanism of Action :
    • The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antiproliferative Activity :
    A study evaluated various aniline derivatives and found that those with similar structural features to this compound exhibited IC50 values ranging from 83 nM to 101 nM against cancer cell lines, indicating strong antiproliferative properties .
  • Inhibition of Tubulin Polymerization :
    Compounds derived from this aniline showed enhanced potency in inhibiting tubulin polymerization compared to standard chemotherapeutic agents like combretastatin A-4 . This suggests potential applications in cancer treatment.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
2,6-Dichloro-4-trifluoromethyl-anilineContains similar dichloro and trifluoromethyl groupsUsed primarily as a pesticide intermediate
4-[3-(Trifluoromethyl)phenoxy]anilineTrifluoromethyl group attached differentlyInvolved in Suzuki-Miyaura coupling reactions
2-Fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl)anilineFluoro substituent instead of chloroIntermediate in flufenoxuron synthesis

This table highlights variations in substitution patterns that influence chemical reactivity and biological activity.

Q & A

Q. How can researchers confirm the identity and purity of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline?

To confirm identity, use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic proton environments and substituent positions. The trifluoromethyl group (-CF3\text{-CF}_3) and chlorine atoms will influence chemical shifts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight (expected M+=316.0g/molM^+ = 316.0 \, \text{g/mol}) and isotopic patterns from chlorine atoms .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic N-H stretching (3300–3500 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

For purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Monitor UV absorbance at 254 nm to quantify impurities (<1% acceptable for most research applications) .

Q. What are the recommended synthetic routes for this compound?

A common method involves nucleophilic aromatic substitution:

Substrate Preparation: React 2,6-dichloro-4-(trifluoromethyl)phenol with a protected aniline derivative (e.g., nitroaniline) in the presence of a base (K2 _2CO3 _3) and polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .

Reduction: Reduce the nitro group (-NO2\text{-NO}_2) to an amine (-NH2\text{-NH}_2) using catalytic hydrogenation (H2 _2, Pd/C) or sodium dithionite (Na2 _2S2 _2O4 _4) in aqueous ethanol .
Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Purify via column chromatography or recrystallization .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose of as hazardous waste .
  • Toxicity: Acute exposure may cause skin/eye irritation. Treat accidental contact with copious water rinsing and seek medical advice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected 1H^1H-NMR splitting patterns) may arise from:

  • Tautomerism or Rotameric Effects: Use variable-temperature NMR to identify dynamic processes. For example, hindered rotation around the phenoxy group could split signals .
  • Impurity Interference: Cross-validate with LC-MS to detect co-eluting impurities. Adjust HPLC gradients to separate closely related byproducts .
  • Crystallographic Validation: Perform X-ray diffraction on single crystals to unambiguously confirm molecular geometry .

Q. What strategies optimize the use of this compound in synthesizing urea derivatives?

To synthesize urea derivatives (e.g., 1-(4-aryloxyphenyl)-3-arylureas):

Activation of Amine: React this compound with phosgene or triphosgene to generate an isocyanate intermediate .

Coupling: Treat the isocyanate with aryl amines in anhydrous THF at 0–5°C. Use a catalyst (e.g., DMAP) to enhance reactivity .
Analytical Validation: Confirm urea formation via 13C^{13}C-NMR (carbonyl signal at 155–160 ppm) and IR (N-H stretch at 3350 cm1 ^{-1}) .

Q. How can researchers assess the compound’s stability under various experimental conditions?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures (>200°C typical for aryl amines) .
  • Photostability: Expose samples to UV light (254 nm) and monitor degradation via HPLC. Use amber glassware to mitigate light-induced decomposition .
  • Hydrolytic Stability: Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Detect hydrolyzed products (e.g., free aniline) using LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Reactant of Route 2
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4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline

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